molecular formula C11H12Cl2O B13520882 (1-(2,6-Dichlorobenzyl)cyclopropyl)methanol

(1-(2,6-Dichlorobenzyl)cyclopropyl)methanol

Katalognummer: B13520882
Molekulargewicht: 231.11 g/mol
InChI-Schlüssel: UNBNCHUIXRLQJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(2,6-Dichlorobenzyl)cyclopropyl)methanol: is an organic compound characterized by a cyclopropyl group attached to a methanol moiety, with a 2,6-dichlorobenzyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,6-Dichlorobenzyl)cyclopropyl)methanol typically involves the reaction of 2,6-dichlorobenzyl chloride with cyclopropylmethanol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(1-(2,6-Dichlorobenzyl)cyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.

    Substitution: The chlorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of (1-(2,6-Dichlorobenzyl)cyclopropyl)aldehyde or (1-(2,6-Dichlorobenzyl)cyclopropyl)carboxylic acid.

    Reduction: Formation of (1-(2,6-Dichlorobenzyl)cyclopropyl)methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(1-(2,6-Dichlorobenzyl)cyclopropyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of (1-(2,6-Dichlorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1-(2,6-Dichlorobenzyl)cyclopropyl)amine
  • (1-(2,6-Dichlorobenzyl)cyclopropyl)ethanol
  • (1-(2,6-Dichlorobenzyl)cyclopropyl)acetate

Uniqueness

(1-(2,6-Dichlorobenzyl)cyclopropyl)methanol is unique due to its specific structural features, such as the presence of a cyclopropyl group and a 2,6-dichlorobenzyl substituent

Eigenschaften

Molekularformel

C11H12Cl2O

Molekulargewicht

231.11 g/mol

IUPAC-Name

[1-[(2,6-dichlorophenyl)methyl]cyclopropyl]methanol

InChI

InChI=1S/C11H12Cl2O/c12-9-2-1-3-10(13)8(9)6-11(7-14)4-5-11/h1-3,14H,4-7H2

InChI-Schlüssel

UNBNCHUIXRLQJW-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CC2=C(C=CC=C2Cl)Cl)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.